Diarachidoyl phosphatidylcholine

Membrane Biophysics Liposome Stability Differential Scanning Calorimetry

Diarachidoyl phosphatidylcholine (DAPC, 20:0 PC) is the highest-melting saturated phosphatidylcholine (Tm ~64-66°C), remaining in a rigid gel phase at physiological temperature where DPPC and DSPC are fluid. Its C20:0 chains produce extreme hydrophobic bilayer thickness, reduced water solubility, and quantifiably altered lipid miscibility — enabling deliberate hydrophobic mismatch studies, phase-separation modeling with fluorinated analogues, and highly condensed Langmuir monolayer films (82.6 Ų/molecule). DAPC is not substitutable with shorter-chain PCs; its unique biophysical signature is essential for experiments requiring a low-fluidity, high-Tm gel-phase control. Procure DAPC when your protocol demands the most rigid, thickest saturated PC bilayer available.

Molecular Formula C48H96NO8P
Molecular Weight 846.3 g/mol
CAS No. 71259-34-2
Cat. No. B12786046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiarachidoyl phosphatidylcholine
CAS71259-34-2
Molecular FormulaC48H96NO8P
Molecular Weight846.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3
InChIKeyYKIOPDIXYAUOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DiArachidoyl Phosphatidylcholine (DAPC, 20:0 PC) for Liposome and Model Membrane R&D: Saturated Long-Chain Phospholipid for High-Temperature Stability and Reduced Miscibility Studies


1,2-diarachidoyl-sn-glycero-3-phosphocholine (DAPC, also known as 20:0 PC) is a saturated diacyl phosphatidylcholine possessing two C20:0 arachidic acid chains . This long-chain, fully saturated structure confers a high gel-to-liquid crystalline phase transition temperature (Tm) of approximately 64-66°C, the highest among common saturated phosphatidylcholines [1]. Consequently, at room and physiological temperatures, DAPC exists in a highly ordered, rigid gel phase, making it a valuable tool for investigating membrane phenomena that require extreme hydrophobic thickness, reduced water solubility, and altered lipid miscibility . Its procurement is specifically driven by research needs for a model membrane component that can serve as a high-Tm, low-fluidity control or as a component to study the effects of significant hydrophobic mismatch and phase separation in mixed lipid systems [2].

Why DAPC (20:0 PC) Cannot Be Replaced by DPPC (16:0 PC) or DSPC (18:0 PC) in Critical R&D Applications


Simple substitution of Diarachidoyl phosphatidylcholine (DAPC, C20:0) with other saturated phosphatidylcholines like DPPC (C16:0) or DSPC (C18:0) is not scientifically valid due to profound, quantifiable differences in biophysical properties stemming from its longer acyl chains. These differences are not merely incremental; they manifest as distinct phase behaviors, altered lipid packing, and significantly divergent interactions with other membrane components . For instance, DAPC's phase transition temperature (Tm) is approximately 23°C higher than DPPC's and 10°C higher than DSPC's [1], meaning that at 37°C, DAPC bilayers remain in a rigid gel phase while DPPC and DSPC are in a fluid liquid-crystalline state . This fundamental difference in membrane state alone precludes direct substitution in temperature-dependent studies. Furthermore, DAPC exhibits markedly different miscibility profiles with other lipids, such as a significant reduction in miscibility with fluorinated analogues compared to DPPC [2], and it demonstrates accelerated kinetics of lipid-peptide complex fusion relative to both DPPC and DSPC [3]. These specific, quantitative divergences necessitate the use of DAPC when the experimental objective is to model extremely thick, rigid bilayers or to investigate phenomena driven by hydrophobic mismatch and reduced lipid mixing.

Quantitative Differentiation of DAPC (20:0 PC) vs. DPPC, DSPC, and DMPC: A Data-Driven Guide for Scientific Procurement


Phase Transition Temperature (Tm): DAPC Exhibits the Highest Gel-to-Fluid Transition Among Common Saturated PCs

DAPC possesses a gel-to-liquid crystalline phase transition temperature (Tm) of 64.1°C, which is significantly higher than that of the shorter-chain saturated phosphatidylcholines DMPC (C14:0), DPPC (C16:0), and DSPC (C18:0) [1]. This elevated Tm means that at standard physiological temperatures (37°C), DAPC bilayers are in a rigid, highly ordered gel phase, whereas DPPC (Tm ~41°C) and DSPC (Tm ~55°C) are in a fluid liquid-crystalline state .

Membrane Biophysics Liposome Stability Differential Scanning Calorimetry

Monolayer Packing Density: DAPC Forms Significantly More Condensed Langmuir Films Than DSPC and DPPC

In Langmuir monolayer studies, the critical area per molecule, a measure of lipid packing density, is significantly smaller for DAPC compared to shorter-chain saturated PCs. At 20°C, DAPC has a critical area of 82.6 Ų/molecule, which is 13.6 Ų/molecule (14.1%) smaller than that of DSPC (96.2 Ų/molecule) [1]. This indicates that phosphatidylcholines with longer hydrocarbon chains form more tightly packed and more condensed films, a property consistent with stronger van der Waals interactions between the longer acyl chains [2].

Langmuir Monolayers Lipid Packing Surface Pressure Isotherms

Lipid-Peptide Complex Stability and Fusion Kinetics: DAPC Complexes Are Thermodynamically Less Stable Than Those with DSPC and DPPC

The stability and fusion kinetics of melittin-induced small discoidal lipid-peptide complexes are strongly dependent on the acyl chain length of the phosphatidylcholine. Complexes formed with DAPC are significantly less stable than those formed with DSPC or DPPC, leading to much faster fusion into extended bilayers [1]. The rate of disappearance of these small lipid-toxin complexes follows the trend: DAPC >> DSPC > DPPC [2]. This indicates that the longer C20:0 chains of DAPC promote more rapid membrane fusion and reorganization events compared to its shorter-chain analogs.

Peptide-Lipid Interactions Membrane Fusion Drug Delivery Systems

Miscibility with Fluorinated Analogues: DAPC is Significantly Less Miscible with F-DPPC than DPPC, Leading to Phase Separation

The miscibility of DAPC with the monofluorinated lipid F-DPPC (1-palmitoyl-2-[16-fluoropalmitoyl]sn-glycero-3-phosphocholine) is significantly lower than that of DPPC [1]. Differential scanning calorimetry (DSC) studies reveal that while DPPC is highly miscible with F-DPPC, the DAPC/F-DPPC system is characterized by the formation of DAPC-rich and F-DPPC-rich components, indicative of phase separation [2]. Furthermore, the mixing was found to be disruptive to lipid packing, and the presence of DAPC hinders the interdigitation of F-DPPC [3].

Lipid Miscibility Phase Separation Fluorinated Lipids

Vesicle Size in Melittin Complexes: DAPC Forms Larger Fluid-Phase Vesicles Than DPPC and DSPC

When interacting with the bee-toxin melittin in the lipid fluid phase, phosphatidylcholines form large spheroidal vesicles. The hydrodynamic radius of these vesicles increases with acyl chain length. For DAPC, the vesicle radius is 1500 Å, which is twice the radius observed for DPPC (750 Å) and larger than that for DSPC (value not explicitly provided but implied to be intermediate) [1]. This demonstrates that the longer C20:0 chains of DAPC promote the formation of larger self-assembled structures in the presence of membrane-active peptides.

Liposome Characterization Peptide-Membrane Interactions Dynamic Light Scattering

Where Diarachidoyl Phosphatidylcholine (DAPC) Delivers Unique Value: Validated Application Scenarios for Research and Development


1. High-Temperature Liposome Stability Studies

DAPC's elevated Tm of 64.1°C makes it an ideal component for constructing liposomes intended for use at elevated temperatures or for studying the fundamental biophysics of gel-phase membranes at physiological temperatures [1]. Procurement of DAPC is essential when experimental protocols require a bilayer that remains in a rigid, low-permeability gel state under conditions where DPPC (Tm ~41°C) or DSPC (Tm ~55°C) would be fluid .

2. Investigating Hydrophobic Mismatch and Protein Insertion

The extreme hydrophobic thickness of a DAPC bilayer, quantified by its long C20:0 chains, makes it a critical tool for studying the effects of hydrophobic mismatch on transmembrane protein insertion, folding, and function [1]. Researchers can use DAPC to create a deliberately mismatched environment and compare results with those from thinner bilayers composed of DPPC or DMPC . The quantifiable difference in lamellar spacing (approximately +0.2 nm vs. DSPC) [2] provides a well-defined variable for such investigations.

3. Studying Phase Separation and Domain Formation in Mixed Lipid Systems

DAPC's significantly reduced miscibility with other lipids, such as the fluorinated analogue F-DPPC, provides a well-characterized system for studying phase separation and the formation of lipid domains [1]. Unlike the highly miscible DPPC/F-DPPC system, DAPC/F-DPPC mixtures form separate DAPC-rich and F-DPPC-rich components, allowing researchers to investigate the biophysical properties of phase-segregated membranes . This makes DAPC a valuable, not interchangeable, component for researchers studying membrane heterogeneity.

4. Langmuir Monolayer Studies of Tightly Packed Lipid Films

The exceptionally small molecular area of DAPC (82.6 Ų/molecule at 20°C) makes it a prime candidate for Langmuir monolayer studies of highly condensed lipid films [1]. Researchers studying the effects of extreme lipid packing on surface pressure, surface potential, and interactions with other film components will find DAPC to be a more suitable model than DSPC or DPPC, which form less dense films .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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